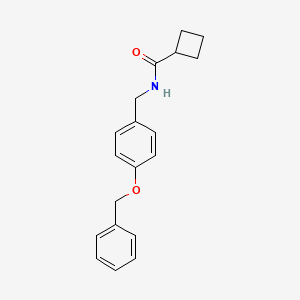

N-(4-(benzyloxy)benzyl)cyclobutanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(benzyloxy)benzyl)cyclobutanecarboxamide: is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a cyclobutanecarboxamide core linked to a benzyloxybenzyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzyloxy)benzyl)cyclobutanecarboxamide typically involves the use of Suzuki–Miyaura coupling reactions . This method is favored for its mild reaction conditions and functional group tolerance. The process generally involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, are likely applied to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: N-(4-(benzyloxy)benzyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halides and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Aplicaciones Científicas De Investigación

Chemical Synthesis

N-(4-(benzyloxy)benzyl)cyclobutanecarboxamide serves as a versatile building block in organic synthesis. Its cyclobutanecarboxamide core allows for diverse chemical transformations, making it valuable in the design of new compounds with specific properties. The compound can be utilized to create derivatives that may exhibit enhanced biological activities or novel functionalities.

Antimycobacterial Activity

Recent studies have synthesized a series of derivatives based on N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which include the cyclobutanecarboxamide structure. These compounds were evaluated for their ability to inhibit Mycobacterium tuberculosis, the causative agent of tuberculosis. Some derivatives demonstrated minimal inhibitory concentrations (MICs) comparable to first-line treatments like isoniazid, indicating potential as new antitubercular agents .

Drug Development

The compound is being explored for its potential in drug development, particularly for treating infectious diseases such as tuberculosis. The favorable pharmacological profiles observed in preliminary studies suggest that further optimization could yield effective therapeutic candidates .

Selectivity and Toxicity

In vitro studies assessing the selectivity of these compounds indicated minimal cytotoxic effects on normal cell lines (Vero and HepG2), suggesting that they may selectively target pathogenic cells without harming healthy tissues .

Industrial Applications

Beyond its pharmaceutical potential, this compound is also being investigated for industrial applications, particularly in the synthesis of functional materials. Its unique structure may allow it to serve as a precursor for various biologically active molecules or materials with specific properties .

Mecanismo De Acción

Comparación Con Compuestos Similares

N-(4-(benzyloxy)benzyl)-4-aminoquinoline: This compound has similar structural features and is studied for its antimicrobial properties.

4-(benzyloxy)benzyl chloride: This compound is used in the synthesis of various biologically active molecules.

Uniqueness: N-(4-(benzyloxy)benzyl)cyclobutanecarboxamide is unique due to its cyclobutanecarboxamide core, which imparts distinct chemical and biological properties compared to other similar compounds.

Actividad Biológica

N-(4-(benzyloxy)benzyl)cyclobutanecarboxamide is a compound of considerable interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a cyclobutane core, which contributes to its unique chemical and biological properties. The structure can be represented as follows:

This compound is characterized by the presence of a benzyloxy group, which is known to influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of drug development and disease treatment. Key areas of investigation include:

- Antimycobacterial Activity : A series of derivatives based on this compound have been evaluated for their ability to inhibit Mycobacterium tuberculosis (M. tuberculosis). Some derivatives demonstrated minimal inhibitory concentrations (MICs) comparable to first-line drugs like isoniazid, indicating potential as new tuberculosis treatments .

- PPAR Agonism : Studies have shown that compounds related to this compound can act as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARα. These compounds have been linked to anti-inflammatory effects and neuroprotective properties, suggesting their utility in treating conditions such as diabetic retinopathy and neurodegenerative diseases .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. For instance:

- PPARα Modulation : The compound enhances the expression of genes involved in fatty acid metabolism and inflammation, leading to reduced vascular leakage and improved metabolic profiles in preclinical models .

- Antimycobacterial Mechanism : The derivatives inhibit the growth of M. tuberculosis by disrupting cellular processes essential for bacterial survival, while exhibiting selectivity that spares human cell viability .

Table 1: Summary of Biological Activities

Propiedades

IUPAC Name |

N-[(4-phenylmethoxyphenyl)methyl]cyclobutanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c21-19(17-7-4-8-17)20-13-15-9-11-18(12-10-15)22-14-16-5-2-1-3-6-16/h1-3,5-6,9-12,17H,4,7-8,13-14H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFJFUXLSYNOYEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCC2=CC=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.